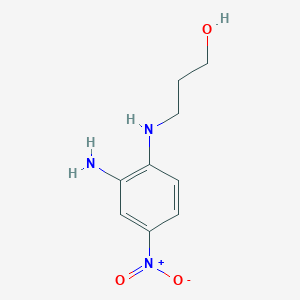

3-(2-Amino-4-nitroanilino)propan-1-ol

Description

3-(2-Amino-4-nitroanilino)propan-1-ol (CAS: 412962-27-7, molecular formula: C₉H₁₃N₃O₃) is a nitroaniline derivative featuring a propanol backbone substituted with a 2-amino-4-nitroanilino group. This compound is characterized by its benzene ring with electron-withdrawing (nitro) and electron-donating (amino) groups at positions 4 and 2, respectively, creating a push-pull electronic system.

Properties

CAS No. |

80369-77-3 |

|---|---|

Molecular Formula |

C9H13N3O3 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

3-(2-amino-4-nitroanilino)propan-1-ol |

InChI |

InChI=1S/C9H13N3O3/c10-8-6-7(12(14)15)2-3-9(8)11-4-1-5-13/h2-3,6,11,13H,1,4-5,10H2 |

InChI Key |

OMKRVKUNBKZZRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)NCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-nitroanilino)propan-1-ol typically involves the nitration of 2-aminoaniline followed by a coupling reaction with propanol. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-nitroanilino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(2-Amino-4-nitroanilino)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential as a biochemical probe due to its functional groups.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-nitroanilino)propan-1-ol involves its interaction with molecular targets through its amino and nitro functional groups. These interactions can lead to the modulation of biochemical pathways, including enzyme inhibition or activation. The compound’s effects are mediated by its ability to form hydrogen bonds and participate in redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Backbone Derivatives

(a) 3-((4-Fluoro-2-nitrophenyl)amino)propan-1-ol (CAS: 84145-69-7)

- Structure: Features a 4-fluoro-2-nitroanilino group on propanol.

- Key Differences: The fluorine atom at position 4 introduces steric and electronic effects distinct from the amino group in the target compound.

- Applications : Used in organic synthesis for fluorinated intermediates .

(b) 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)

- Structure: Pyridine ring with 2-chloro, 3-nitro, and methylamino substituents.

- Key Differences : The heteroaromatic pyridine ring increases solubility in polar solvents compared to benzene. The chloro group enhances electrophilicity, making it reactive in cross-coupling reactions.

- Synthesis : Achieved via nucleophilic substitution (71% yield) using DIEA in DMSO .

Aliphatic Amino Propanols

(a) DL-1-Amino-2-propanol (CAS: 78-96-6)

- Structure: Simple secondary alcohol with an adjacent amino group.

- Key Differences : Lacks aromaticity and nitro functionality, resulting in lower molecular weight (75.10 g/mol) and higher volatility.

- Applications : Industrial solvent and precursor for surfactants .

(b) 3-Amino-2-(pyrimidin-4-yl)propan-1-ol (CAS: 1284185-20-1)

Comparative Data Table

Key Research Findings

- Electronic Effects: The target compound’s nitro and amino groups create a resonance-stabilized system, enabling applications in charge-transfer complexes. In contrast, fluorine or chlorine substituents in analogues enhance electrophilicity for Suzuki-Miyaura couplings .

- Solubility : The pyridine and pyrimidine derivatives exhibit higher solubility in DMSO and DMF than the benzene-based target compound, which may aggregate in aqueous media due to hydrophobicity .

- Stability: Nitro groups in all compounds necessitate storage in cool, dark conditions to prevent degradation. The absence of aromatic rings in aliphatic analogues (e.g., DL-1-Amino-2-propanol) improves thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.